Sodium heptafluorobutyrate
Overview
Description
Sodium heptafluorobutyrate, also known as HFBA, is an organofluorine compound . It is used in many scientific research applications, including as a reagent for the synthesis of organic compounds, a catalyst for various reactions, and an analytical tool for the determination of several compounds .
Synthesis Analysis
This compound has been used in the quantitative assay of conjugated and free bile acids as heptafluorobutyrate derivatives by gas-liquid chromatography . Using heptafluorobutyric acid anhydride in pyridine as a derivatizing agent, several steps were reduced to one .Molecular Structure Analysis
The molecular formula of this compound is C4H2F7NaO2 . The InChI code is 1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 .Chemical Reactions Analysis
This compound has been used in the formation of stable heptafluorobutyrate derivatives of bile acids and their glycine and taurine conjugates . This eliminates the need for deconjugation and preparation of methyl esters .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.02 . The IUPAC name is sodium 2,2,3,3,4,4,4-heptafluorobutanoate .Scientific Research Applications
Self-Assembly in Aqueous Solutions
Sodium heptafluorobutyrate demonstrates intriguing properties in aqueous solutions, notably self-assembly processes. González-Pérez et al. (2004) explored its solution properties, focusing on electrical conductance measurements at various temperatures. They identified ion-pair interactions and confirmed a self-assembly process at a specific concentration, highlighting the compound's potential in studying molecular interactions in solution (González-Pérez et al., 2004).
Role in Sodium-Ion Batteries
This compound has been indirectly linked to the development of sodium-ion batteries. Delmas (2018) provides an overview of sodium batteries research over the past 50 years, discussing the progression from sodium/sulfur and sodium/NiCl2 batteries towards lithium systems and highlighting the significance of sodium in battery technology (Delmas, 2018).
Molar Volume and Compressibility Studies
The compound's role in understanding molar volumes and adiabatic compressibilities in aqueous solutions has been examined. Blanco et al. (2005) utilized density and ultrasound measurements of this compound solutions to calculate these parameters, providing insights into molecular interactions and associations at varying concentrations (Blanco et al., 2005).
NMR Relaxation and Surfactant Micelles
This compound's potential in surfactant micelle studies is evident in NMR relaxation research. Ulmius and Lindman (1981) investigated the ^19F NMR spin-lattice relaxation in surfactant solutions, using heptafluorobutyric acid and its sodium salt as key compounds. This study provides valuable information on water penetration and micelle formation in fluorosurfactants (Ulmius & Lindman, 1981).
Analytical Applications in Steroid Detection
Clark and Wotiz (1963) demonstrated the application of heptafluorobutyrate derivatives in the ultra-sensitive measurement of hydroxyl-containing steroids. This research indicates the compound's utility in enhancing detection sensitivity in analytical chemistry (Clark & Wotiz, 1963).
Pharmaceutical Compound Analysis
In pharmaceutical research, Deshpande et al. (2011) explored the use of Heptafluorobutyric acid (HFBA) and its sodium salt in the analysis of basic compounds like Acetyl cholinesterase inhibitors (AChEIs), demonstrating its effectiveness in providing optimal peak shapes and retention times in liquid chromatography (Deshpande et al., 2011).
Safety and Hazards
Sodium heptafluorobutyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 . It is an anion that can act as a nucleophile and a Lewis acid . The primary targets of this compound are various enzymes, such as proteases, phosphatases, and kinases .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes . This means that this compound can prevent these enzymes from catalyzing their respective reactions, thereby influencing various biochemical processes within the cell.
Biochemical Pathways
Given its inhibitory effect on proteases, phosphatases, and kinases, it is likely that this compound impacts a wide range of cellular processes, including protein degradation, phosphorylation-dephosphorylation cycles, and signal transduction pathways .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it inhibits. By inhibiting proteases, phosphatases, and kinases, this compound can affect protein turnover, phosphorylation status of proteins, and cellular signaling . These changes can have wide-ranging effects on cellular function and physiology.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, this compound should be stored in a well-ventilated place and its container should be kept tightly closed . It is also important to note that this compound should be handled with care as it can cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
Sodium heptafluorobutyrate is used in the synthesis of organic compounds and as a catalyst for various reactions . It is used to create esters, amides, and amines and is a catalyst for the synthesis of peptides and peptidomimetics
Cellular Effects
It can also inhibit the growth of various bacteria and fungi
Molecular Mechanism
It is known to act as a nucleophile and a Lewis acid , suggesting it may interact with other molecules through these properties
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium heptafluorobutyrate can be achieved through the reaction of heptafluorobutyric acid with sodium hydroxide.", "Starting Materials": [ "Heptafluorobutyric acid", "Sodium hydroxide" ], "Reaction": [ "Add heptafluorobutyric acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and continue stirring for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Sodium heptafluorobutyrate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] } | |
CAS No. |
2218-54-4 |
Molecular Formula |
C4HF7NaO2 |
Molecular Weight |
237.03 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |
InChI Key |
VATRZIAOBDOSNN-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na] |
2218-54-4 | |
Pictograms |
Irritant |
Related CAS |
375-22-4 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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